molecular formula C7H4BrF2NO B14769579 (E)-3-bromo-2,6-difluorobenzaldehyde oxime

(E)-3-bromo-2,6-difluorobenzaldehyde oxime

Cat. No.: B14769579
M. Wt: 236.01 g/mol
InChI Key: ODMUOLHLFVAUMP-QDEBKDIKSA-N
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Description

(E)-3-bromo-2,6-difluorobenzaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group (-C=N-OH) attached to a carbon atom. This particular compound features a bromine atom at the 3-position and two fluorine atoms at the 2- and 6-positions on the benzene ring, along with an oxime group attached to the aldehyde carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-bromo-2,6-difluorobenzaldehyde oxime typically involves the reaction of 3-bromo-2,6-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

3-bromo-2,6-difluorobenzaldehyde+NH2OHHCl(E)-3-bromo-2,6-difluorobenzaldehyde oxime+HCl\text{3-bromo-2,6-difluorobenzaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} 3-bromo-2,6-difluorobenzaldehyde+NH2​OH⋅HCl→(E)-3-bromo-2,6-difluorobenzaldehyde oxime+HCl

Industrial Production Methods

Industrial production methods for oximes, including this compound, often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-bromo-2,6-difluorobenzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-bromo-2,6-difluorobenzaldehyde oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-bromo-2,6-difluorobenzaldehyde oxime depends on its specific application. In biological systems, oximes can act as nucleophiles, reacting with electrophilic centers in enzymes or other biomolecules. This interaction can inhibit enzyme activity or modify the function of the target molecule. The molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2,6-difluorobenzaldehyde
  • 2,6-difluorobenzaldehyde oxime
  • 3-bromo-2,6-difluorobenzonitrile

Uniqueness

(E)-3-bromo-2,6-difluorobenzaldehyde oxime is unique due to the presence of both bromine and fluorine substituents on the benzene ring, along with the oxime functional group. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H4BrF2NO

Molecular Weight

236.01 g/mol

IUPAC Name

(NE)-N-[(3-bromo-2,6-difluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H4BrF2NO/c8-5-1-2-6(9)4(3-11-12)7(5)10/h1-3,12H/b11-3+

InChI Key

ODMUOLHLFVAUMP-QDEBKDIKSA-N

Isomeric SMILES

C1=CC(=C(C(=C1F)/C=N/O)F)Br

Canonical SMILES

C1=CC(=C(C(=C1F)C=NO)F)Br

Origin of Product

United States

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